The 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activity. Derivatives of this scaffold, particularly those with substitutions at the 4 and 8 positions, have been explored for their activity as allosteric modulators of α7 nAChRs [, , , , , , , , , , , ].
Synthesis Analysis
Several methods for synthesizing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines have been reported in the provided papers. These methods typically involve a multistep process that includes the condensation of an aniline derivative with an aldehyde and cyclopentadiene in the presence of an acid catalyst [, , ]. The stereochemistry of the resulting product can be influenced by the choice of catalyst and reaction conditions [, ].
Molecular Structure Analysis
The 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold comprises a quinoline ring fused with a cyclopentene ring. Substituents at different positions on these rings can dramatically affect the molecule's pharmacological properties [, , ]. X-ray crystallography has been used to determine the absolute stereochemistry of specific enantiomers with potent activity at α7 nAChRs [].
Chemical Reactions Analysis
Several chemical modifications of the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold have been reported, primarily focusing on introducing various substituents at the 4 and 8 positions [, , , , , ]. These modifications aim to optimize the pharmacological properties of the molecules, such as their potency and selectivity for α7 nAChRs.
Mechanism of Action
Derivatives of the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold, particularly those with a sulfonamide group at the 8-position, have been found to act as allosteric modulators of α7 nAChRs [, , , , , , , , , , , , , ]. These compounds exert their effects by binding to a transmembrane allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds [, , ].
Applications
The primary applications of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives, as described in the provided papers, are related to their activity as allosteric modulators of α7 nAChRs. These compounds are being investigated as potential therapeutic agents for a variety of central nervous system disorders, including schizophrenia, Alzheimer's disease, and other dementias [, , , , , , ].
Compound Description: 4BP-TQS is a racemic compound that acts as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs). The (+)-enantiomer of 4BP-TQS, known as GAT107, possesses the activity, while the (-)-enantiomer is inactive. GAT107 is considered one of the most potent ago-PAMs of α7 nAChRs [].
Relevance: 4BP-TQS shares the tetrahydro-3H-cyclopenta[c]quinoline core with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The main structural differences are the substituents at the 4 and 8 positions. 4BP-TQS has a 4-bromophenyl group at position 4 and a sulfonamide group at position 8, whereas 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid group at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/74dc9fc038a163705061ff84f8ca05fde86b684c)
Compound Description: This compound's crystal structure has been studied, revealing a sofa conformation for the tetrahydropyridine ring and an envelope conformation for the cyclopentene ring []. The crystal structure also revealed the presence of hydrogen-bonded dimers formed via N—H⋯O and C—H⋯O interactions.
Relevance: This compound shares the core tetrahydro-3H-cyclopenta[c]quinoline structure with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The key difference lies in the substituents at positions 4 and 8. While 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid features a carboxylic acid at position 4 and a methoxy group at position 8, this compound has a 1-(phenylsulfonyl)indol-3-yl substituent at position 4 and a chlorine atom at position 8. [] (https://www.semanticscholar.org/paper/0260e7822ef9e004e9903bbf168c3807bb381675)
Compound Description: This compound was unexpectedly formed during a reaction of N-phenyl-2-(pyrid-2-yl)imine with cyclopentadiene in the presence of zinc iodide or boron trifluoride etherate []. This reaction, intended to produce an azanorbornene, instead yielded this cyclopentene-substituted pyrid-2-ylquinoline.
Relevance: This compound shares the tetrahydro-3H-cyclopenta[c]quinoline core with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. It differs by having a pyridin-2-yl substituent at position 4 and no substituent at position 8, while 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/acc4b4b5037f0f06179699903916aab0160c848e)
Compound Description: These compounds are synthesized through an acid-catalyzed three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene. Their ozonolysis leads to stable ozonides [].
Relevance: This class of compounds are structural analogs of 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, sharing the tetrahydro-3H-cyclopenta[c]quinoline core structure. The primary distinction lies in the substituents at positions 4 and 8. This class features a variable aryl group at position 4 and a fluorine atom at position 8, whereas 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid group at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/105e38f83b579ad00be2ba5357b5132545488383)
Compound Description: A-867744 is a novel type II α7 PAM exhibiting a unique pharmacological profile compared to other α7 PAMs. It potentiates acetylcholine-evoked currents and increases the potency, Hill slope, and maximal efficacy of acetylcholine concentration responses. A-867744 displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) in rat cortex but not the antagonist [3H]methyllycaconitine. This suggests an interaction distinct from the α7 N terminus or M2-3 loop [].
Relevance: While not a direct structural analog, A-867744, like 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, targets α7 nAChRs. Both compounds illustrate the diversity of chemical structures capable of interacting with and modulating the activity of α7 nAChRs. [] (https://www.semanticscholar.org/paper/5a36d1f856209aae55912b17360b427c73f4de6e)
Compound Description: This class of compounds can be synthesized through the Lewis acid catalyzed addition of 1-phenyl-2-arylamino-2-methoxyethanones to cyclopentadiene []. These compounds can be aromatized by reacting with 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing benzene.
Relevance: These compounds share the tetrahydro-3H-cyclopenta[c]quinoline core with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. They differ by having a benzoyl group at position 4 and no substituent at position 8, while 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/8b4aa95d966db92610a55c4c0e8243346cff128a)
Relevance: 2,3,5,6TMP-TQS shares the tetrahydro-3H-cyclopenta[c]quinoline core structure with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, differing in substituents at positions 4 and 8. 2,3,5,6TMP-TQS has a 2,3,5,6-tetramethylphenyl group at position 4 and a sulfonamide group at position 8, while 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid group at position 4 and a methoxy group at position 8. The distinct activities of the 2,3,5,6TMP-TQS enantiomers highlight the impact of stereochemistry on the pharmacological properties of compounds based on this core structure. [] (https://www.semanticscholar.org/paper/dcb88a79c54383194772a4dd574cab7fea434120)
Compound Description: TQS is a positive allosteric modulator (PAM) of α7 nAChRs, enhancing the effects of orthosteric agonists like acetylcholine. It binds to an allosteric site within the transmembrane domain, different from the orthosteric agonist binding site []. TQS is known to increase the peak current and evoke a weakly decaying current, classifying it as a type II PAM [].
Relevance: TQS shares the tetrahydro-3H-cyclopenta[c]quinoline core structure with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, differing in their substituents at positions 4 and 8. TQS features a naphthalen-2-yl group at position 4 and a sulfonamide group at position 8, while 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a carboxylic acid at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/1fe762351e71046b02e72521404d4def6f94979d)
Compound Description: 4MP-TQS is an α7-selective allosteric agonist exhibiting non-desensitizing activation []. It is part of a series of compounds with varying methyl substitutions on a phenyl ring attached to the tetrahydro-3H-cyclopenta[c]quinoline core. These compounds display diverse pharmacological effects on α7 nAChRs, including allosteric agonism, positive allosteric modulation, non-competitive antagonism, and silent allosteric modulation.
Relevance: 4MP-TQS shares the tetrahydro-3H-cyclopenta[c]quinoline core structure with 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The key difference lies in the substituents at positions 4 and 8. 4MP-TQS has a p-tolyl group at position 4 and a sulfonamide group at position 8, while 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid features a carboxylic acid at position 4 and a methoxy group at position 8. [] (https://www.semanticscholar.org/paper/7d39306d56b36cd166801af32cc9d0c93bcd1aab)
Compound Description: This class of compounds represents a novel group of potential antibacterial agents. They were synthesized as part of a study exploring 5-alkoxyimidazoquinolones as potential antibacterial agents. The research demonstrated that these compounds exhibited potent activity against S. aureus and moderate activity against E. coli and P. aeruginosa [].
Relevance: These compounds, although not directly sharing the same core structure, fall under the broader category of quinoline derivatives, similar to 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. Both highlight the potential of quinoline-based structures in medicinal chemistry, specifically targeting bacterial infections. [] (https://www.semanticscholar.org/paper/74a42fceff877bda2ef49a395ac3bd5bcd547a9b)
Compound Description: These compounds were synthesized and evaluated for their potential anti-diabetic activity. Among them, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one demonstrated promising activity in a rat model of diabetes induced by dexamethasone. This compound effectively reduced blood glucose, insulin, and lipid levels [].
Relevance: Although not directly structurally related to 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, this class of compounds provides an example of another heterocyclic scaffold, the thienopyrimidine system, that exhibits potential for medicinal chemistry applications, specifically in the treatment of diabetes. [] (https://www.semanticscholar.org/paper/25290286f39779400579735d94078928379a0074)
4,6-Dimethyl-2-(pyridyl)quinolines
Compound Description: This series of compounds, specifically those substituted with α-, β-, or γ-pyridyl fragments at the C-2 position, were synthesized through a multi-step process starting from N-pyridinylidene-p-toluidines. This involved a Grignard reaction to form homoallylamines, followed by acid-catalyzed cyclization and aromatization with sulfur [].
Relevance: While not directly sharing the tetrahydro-3H-cyclopenta[c]quinoline core, these compounds, like 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, fall under the broader category of quinoline derivatives. The synthesis and characterization of these pyridyl-substituted quinolines highlight the potential of utilizing homoallylamines as building blocks for constructing diverse quinoline-based structures. [] (https://www.semanticscholar.org/paper/d2539163fceaa57a849eef5055e4ac288aa2d1b4)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.